molecular formula C8H12N2O B3332341 N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine CAS No. 88796-99-0

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine

Cat. No.: B3332341
CAS No.: 88796-99-0
M. Wt: 152.19 g/mol
InChI Key: GJOAEQDAOLHQLI-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine is a chemical compound with a unique structure that includes a pyridine ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. One common method involves the use of a pyridine-2-carboxylic acid derivative, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of the acid chloride intermediate, followed by its reaction with methylamine under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Methyl-2-(1-hydroxy-1lambda~5~-pyridin-2-yl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine rings, such as pyridine-2-carboxylic acid.

    Amines: Compounds with similar amine groups, such as N-methylamine.

Uniqueness

N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine is unique due to its specific combination of a pyridine ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-methyl-2-(1-oxidopyridin-1-ium-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-6-5-8-4-2-3-7-10(8)11/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOAEQDAOLHQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00750235
Record name N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00750235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88796-99-0
Record name N-Methyl-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00750235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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